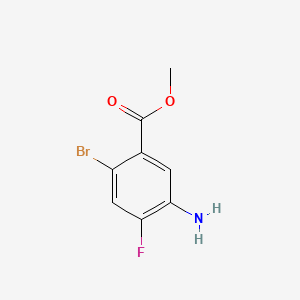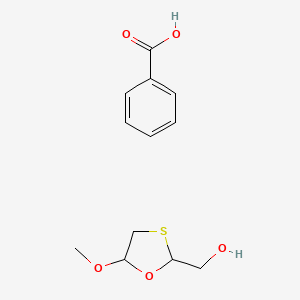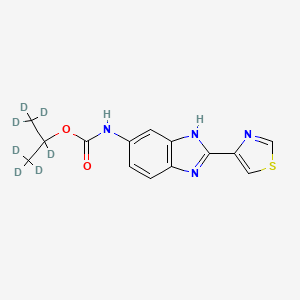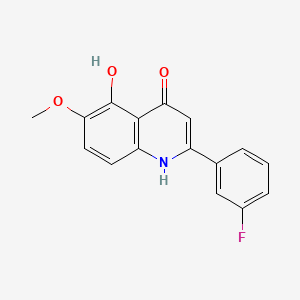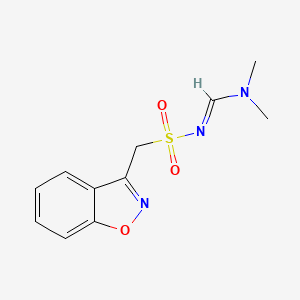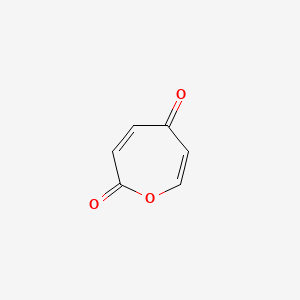
Oxepine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxepine-2,5-dione is an organic compound with the molecular formula C6H4O3. It is a member of the oxepinone family, characterized by a seven-membered ring containing an oxygen atom and two ketone groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxepine-2,5-dione typically involves the oxidation of suitable precursors. One common method is the Baeyer-Villiger oxidation of 2,5-dihydroxybenzoquinone using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the oxidation process. Enzymes such as flavin-containing monooxygenases can be employed to catalyze the formation of the oxepinone ring .
化学反応の分析
Types of Reactions: Oxepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxepinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding diols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the oxepinone ring.
Common Reagents and Conditions:
Oxidation: Peracids like m-CPBA are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of higher oxepinone derivatives.
Reduction: Formation of diols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles into the ring.
科学的研究の応用
Oxepine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用機序
The mechanism of action of Oxepine-2,5-dione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity is due to the presence of the highly electrophilic oxepinone ring, which can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA .
類似化合物との比較
2,5-Dihydroxybenzoquinone: A precursor in the synthesis of Oxepine-2,5-dione.
2,5-Diphenyl-1,3-oxazoline: Another compound with a similar ring structure but different functional groups.
Medermycin: A naphthoquinone derivative with a similar oxepinone ring system
Uniqueness: this compound is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form stable derivatives makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
113567-95-6 |
|---|---|
分子式 |
C6H4O3 |
分子量 |
124.095 |
IUPAC名 |
oxepine-2,5-dione |
InChI |
InChI=1S/C6H4O3/c7-5-1-2-6(8)9-4-3-5/h1-4H |
InChIキー |
KHRCPRFNDVZQRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC=CC1=O |
同義語 |
2,5-Oxepindione(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


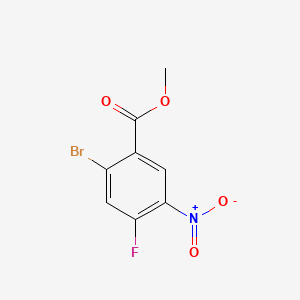
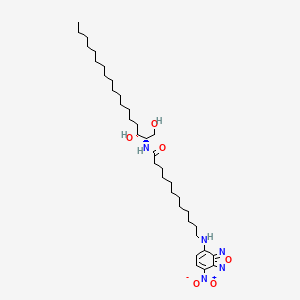

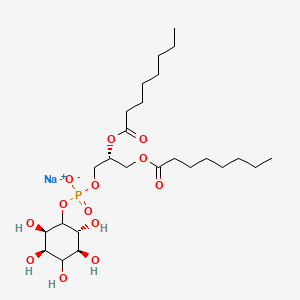
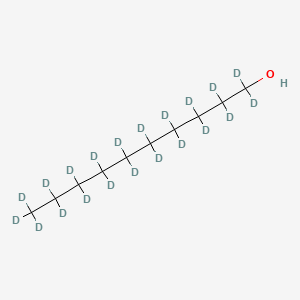
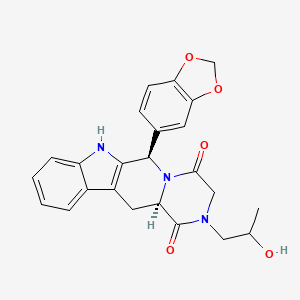
![tert-butyl 7'-amino-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'(3'H)-carboxylate](/img/structure/B569094.png)
